Cyclobutanol
Overview
Description
Cyclobutanol is an intriguing chemical compound characterized by a four-membered carbon ring (cyclobutane) with a single hydroxyl (-OH) group attached. This structure imparts unique properties to this compound, making it a subject of interest in various fields of chemistry and industry. The molecular formula of this compound is C₄H₈O, and it is known for its significant steric strain due to the four-membered ring structure .
Mechanism of Action
Target of Action
Cyclobutanol is an organic compound with the chemical formula C4H8O . It is defined as a cyclobutyl group with a hydroxyl group pendant and thus a cycloalkanol It’s known that cyclobutane-containing natural products, including terpenoids, alkaloids, and steroids, show potent biological activities .
Mode of Action
It’s known that cyclobutanes readily undergo a number of ring-opening reactions by virtue of their tendency to release inherent strain energies . This could potentially influence its interaction with its targets.
Biochemical Pathways
This compound is involved in several biochemical pathways due to its presence in various natural products . It’s known that cyclobutanes are frequently observed in natural products and serve as the targets for carbon-carbon bond cleavage chemistry . .
Pharmacokinetics
It’s known that metal hydrides can reduce cyclobutanone to this compound . This suggests that this compound might be produced in the body through the reduction of cyclobutanone.
Result of Action
It’s known that cyclobutanes, including this compound, readily undergo a number of ring-opening reactions . This could potentially lead to various molecular and cellular effects.
Action Environment
It’s known that this compound is a yellowish clear liquid that crystallizes orthorhombically at low temperatures . This suggests that temperature might influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutanol is typically synthesized through the reduction of cyclobutanone, its ketone counterpart. Several methods are employed for this reduction:
Clemmensen Reduction: This method involves the reaction of cyclobutanone with zinc amalgam and hydrochloric acid.
Wolff-Kishner Reduction: This method uses hydrazine and a strong base to achieve the reduction of cyclobutanone to this compound.
Catalytic Hydrogenation: A more sustainable method involves the catalytic hydrogenation of cyclobutanone using modified microorganisms.
Industrial Production Methods: Industrial production of this compound often relies on catalytic hydrogenation due to its efficiency and sustainability. This method not only provides high yields but also minimizes environmental impact compared to traditional reduction methods .
Chemical Reactions Analysis
Cyclobutanol undergoes various chemical reactions, primarily due to its strained ring structure and the presence of the hydroxyl group:
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Zinc amalgam, hydrazine, strong bases.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Cyclobutanone.
Reduction: this compound.
Substitution: Cyclobutyl chloride.
Scientific Research Applications
Cyclobutanol’s unique structural properties have prompted interest in its potential for various applications:
Intermediate in Organic Synthesis: The reactivity of this compound, particularly due to its strained ring structure, makes it a useful intermediate in organic synthesis.
Pharmaceutical Industry: As an intermediate, this compound could potentially play a role in the creation of certain pharmaceuticals.
Material Science: this compound is used in the synthesis of polymers and other materials with unique mechanical properties due to its strained ring structure.
Comparison with Similar Compounds
- Cyclopropanol
- Cyclopentanol
- Cyclohexanol
Cyclobutanol stands out due to its unique combination of properties, making it a compound of significant interest in both academic research and industrial applications.
Properties
IUPAC Name |
cyclobutanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c5-4-2-1-3-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXBEHDVMTNOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062712 | |
Record name | Cyclobutanol | |
Source | EPA DSSTox | |
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Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | Cyclobutanol | |
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CAS No. |
2919-23-5 | |
Record name | Cyclobutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2919-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclobutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.963 | |
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Record name | CYCLOBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD482C8GST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclobutanol?
A1: this compound has a molecular formula of C4H8O and a molecular weight of 72.11 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Raman and infrared spectroscopy are valuable tools to identify this compound and analyze its vibrational modes. [, ] Differential Scanning Calorimetry (DSC) provides information about phase transitions and thermal events occurring in the substance. []
Q3: What is the predominant conformation of liquid this compound at ambient conditions?
A3: At room temperature, liquid this compound mainly exists as the equatorial-trans (Eq-t) conformer. A smaller proportion of equatorial-gauche (Eq-g) conformers also exists. []
Q4: Does this compound readily solidify upon cooling?
A4: this compound exhibits a supercooled liquid state, remaining liquid even below its freezing point. Upon cooling to 138 K, it transitions into a glassy state. []
Q5: What phase transition occurs during the heating of this compound around 180 K?
A5: Upon heating to approximately 180 K, this compound undergoes a transition from the glassy state to a crystalline phase, accompanied by a noticeable change in its Raman spectra. []
Q6: What is a notable reaction of cyclobutanols in organic synthesis?
A6: Cyclobutanols are recognized as valuable precursors for synthesizing γ-substituted ketones, a transformation frequently achieved through radical-mediated ring-opening functionalization. []
Q7: Can you elaborate on the radical-mediated ring-opening functionalization of cyclobutanols?
A7: This approach involves generating a radical at the this compound's hydroxyl-bearing carbon, followed by ring-opening to yield a γ-substituted ketone. This strategy facilitates the incorporation of halogens like fluorine, chlorine, bromine, or the azide group. []
Q8: How can cyclobutanols be utilized to access heteroaromatic-fused 4-tetralones?
A8: A transition-metal-free method employs N-bromosuccinimide (NBS) to mediate the ring expansion of cyclobutanols, yielding heteroaromatic-fused 4-tetralones. The reaction's outcome is influenced by the substituents on the aromatic ring and the this compound moiety. []
Q9: Can you provide an example of a stereoselective reaction involving cyclobutanols?
A9: The samarium(II) iodide-mediated cyclization of γ,δ-unsaturated aldehydes offers a stereoselective route to functionalized cyclobutanols. This reaction exhibits excellent diastereoselectivity when the olefin adopts an E-geometry, yielding cis-cis'-cyclobutanol products. []
Q10: How can this compound be employed in the synthesis of enantiopure α-chlorocyclobutanones?
A10: Enantiopure α-chlorocyclobutanones, valuable building blocks for serine protease inhibitors, can be synthesized from bicyclic α-chlorocyclobutanones. These bicyclic precursors are easily accessible from Seebach's oxazolines and can be selectively reduced to the corresponding cyclobutanols. []
Q11: What are some applications of this compound in the synthesis of natural products?
A11: The iridium-catalyzed enantioselective fragmentation of cyclobutanols offers a novel route to α-tocopherol (vitamin E) synthesis. This method effectively desymmetrizes a prochiral spiro[chromane-2,3'-cyclobutanol] unit, achieving high enantioselectivity. []
Q12: How does the photochemistry of cyclobutanols contribute to their synthetic utility?
A12: Photoexcitation of cyclobutanols can trigger the cleavage of the cyclobutane ring, generating reactive intermediates like 1,4-biradicals. These intermediates can then engage in various transformations, including disproportionation, cyclization, and rearrangements, expanding the synthetic utility of cyclobutanols. [, , ]
Q13: Can you explain the role of manganese(III) acetate in this compound chemistry?
A13: Manganese(III) acetate acts as an oxidant, enabling the oxidative fragmentation-cyclization of unsaturated cyclobutanols. The reaction proceeds through the generation of tertiary radicals, which can undergo both 6-endo and 5-exo cyclizations to form various cyclic ketones. []
Q14: How can nickel catalysis be utilized in conjunction with cyclobutanols?
A14: Nickel catalysts enable the cine-arylation of tert-cyclobutanols with indoles, leading to β-aryl ketones. This reaction exhibits unusual site-selectivity, occurring at the C3 position of tert-cyclobutanols, and offers high atom economy and broad substrate scope. []
Q15: What is the significance of palladium catalysis in this compound transformations?
A15: Palladium catalysts are instrumental in various this compound transformations, including ring expansion reactions, cross-couplings, and carbopalladation reactions. These reactions often involve the activation of C-C bonds, enabling the construction of complex molecular architectures. [, , , ]
Q16: What unique reactivity is observed in the palladium-catalyzed reactions of 1-(1-alkynyl)cyclobutanols?
A16: These reactions follow a distinctive pathway involving oxidative addition, regioselective carbopalladation, ring expansion to form a palladacycle, and finally, reductive elimination to yield 2-alkylidenecyclopentanones with high stereoisomeric purity. [, ]
Q17: How has Density Functional Theory (DFT) contributed to our understanding of this compound reactions?
A17: DFT calculations are crucial in elucidating the mechanisms of various this compound transformations, including rhodium-catalyzed ring expansions and C-H bond aminations. These calculations offer insights into reaction pathways, transition states, and the origin of chemoselectivity observed in these reactions. []
Q18: What insights can be gained from studying the thermal decomposition of this compound?
A18: Studying the thermal decomposition of this compound at high temperatures using shock wave techniques and theoretical calculations provides information about its decomposition pathways and the formation of intermediates like vinyl alcohol. This knowledge contributes to our understanding of this compound's stability and potential applications in high-temperature processes. []
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